molecular formula C15H11IN2O5 B2555724 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid CAS No. 294892-53-8

5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid

Cat. No.: B2555724
CAS No.: 294892-53-8
M. Wt: 426.166
InChI Key: YUOTWEHZWGUTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C15H11IN2O5 It is a derivative of benzoic acid, featuring an iodine atom, a nitro group, and a methyl group attached to the benzene ring

Mechanism of Action

Target of Action

The primary target of 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid It has been shown to be a potent inhibitor of influenza virus replication . This suggests that it may interact with proteins or enzymes that are crucial for the replication of the influenza virus.

Mode of Action

The exact mode of action of This compound Given its inhibitory effect on influenza virus replication , it can be inferred that it likely interferes with the viral replication process, possibly by binding to and inhibiting a key enzyme or protein involved in this process.

Biochemical Pathways

The specific biochemical pathways affected by This compound Considering its inhibitory effect on influenza virus replication , it is likely that it impacts the pathways involved in viral replication and proliferation.

Result of Action

The molecular and cellular effects of This compound It has been shown to be effective against mouse flu in vivo and in vitro, as well as against avian influenza virus in vivo . This suggests that it has a significant antiviral effect at both the cellular and organismal levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid typically involves multiple steps, starting with the iodination of a suitable benzoic acid derivative. The process may include:

    Iodination: Introduction of the iodine atom to the benzene ring using iodine and an oxidizing agent such as nitric acid.

    Nitration: Introduction of the nitro group through a nitration reaction using a mixture of concentrated sulfuric acid and nitric acid.

    Acylation: Formation of the benzoyl group by reacting the intermediate with an appropriate acyl chloride.

    Amidation: Introduction of the amide group by reacting the acylated intermediate with an amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to produce this compound on a larger scale if needed.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the iodine atom.

    Reduction: Formation of 5-amino-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid.

    Oxidation: Formation of this compound with a carboxylic acid group.

Scientific Research Applications

5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid is unique due to the presence of multiple functional groups, including iodine, nitro, and benzoyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

5-iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O5/c1-8-6-9(2-5-13(8)18(22)23)14(19)17-12-4-3-10(16)7-11(12)15(20)21/h2-7H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOTWEHZWGUTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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